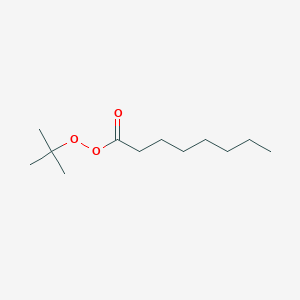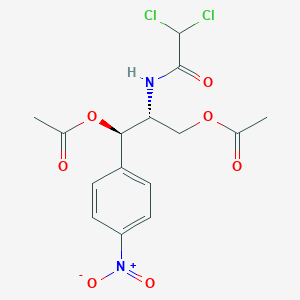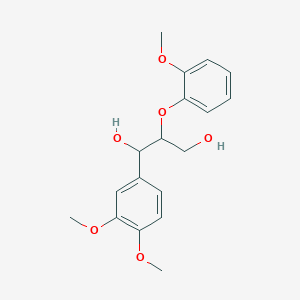
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
説明
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and related compounds has been explored through various methodologies, including hydroboration reactions from eugenol derivatives to yield dihydroconiferyl alcohol and dihydrosinapyl alcohol with good yields (Pepper, Sundaram, & Dyson, 1971). Synthesis from 4-methoxyphenol and 1,3-dibromopropane has also been documented, demonstrating the versatility of synthetic approaches (Jiang Yan, 2009).
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using various spectroscopic and computational methods. For instance, the crystal structure of a related BF₂ complex highlights the impact of electron-donating groups on π-delocalization within the molecule, affecting its chromic properties and emission behavior (Galer et al., 2014).
Chemical Reactions and Properties
Research has shown that compounds like 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol undergo specific chemical reactions under certain conditions. For example, demethylation by white-rot fungus Phlebia tremellosa and subsequent oxidation by laccase, without evidence of α,β-cleavage, reveals insights into lignin biodegradation mechanisms (Reid, 1992).
Physical Properties Analysis
The study of the physical properties of these compounds, including their crystallization, emission, and solvatochromic effects, provides a deeper understanding of their potential applications in material science and chemistry. The polymorphism and chromic effects observed in the BF₂ complex of related compounds suggest their utility in creating responsive materials (Galer et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with biological systems, of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and derivatives, have implications for their use in medicinal chemistry and environmental studies. The bioactivities of related compounds as α₁-adrenoceptors antagonists highlight the interplay between chemical structure and biological effect (Xi et al., 2011).
科学的研究の応用
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : This compound is crucial in studying the acidolysis of lignin, particularly the β-O-4 bond cleavage mechanism. For instance, Ito et al. (2011) investigated the rate-determining step of this compound under acidolysis conditions, finding that the C-H bond at the β-position breaks in this step. The study provides insights into two possible mechanisms for this process (Ito, Imai, Lundquist, Yokoyama, & Matsumoto, 2011).
Metabolism by Pseudomonas acidovorans D3 : Vicuña et al. (1987) discovered that this compound can be metabolized by Pseudomonas acidovorans D3 as a sole source of carbon and energy. The study identifies the metabolic intermediates and suggests a degradation scheme, contributing to our understanding of microbial lignin degradation (Vicuña, González, Mozuch, & Kirk, 1987).
Study on Non-Phenolic Lignin Model Compounds : The compound is also used in studying the metabolism of non-phenolic β-O-4 lignin model compounds by white-rot fungi, as explored by Reid (1992) and Hatakka et al. (1991). These studies enhance our understanding of lignin biodegradation by fungi (Reid, 1992); (Hatakka, Lundell, Tervilä-Wilo, & Brunow, 1991).
Investigation of Alkaline Pulping Process : Shimizu et al. (2013) used this compound to examine the effect of the presence of γ-hydroxymethyl groups on the rate of β-O-4 bond cleavage during the alkaline pulping process, contributing to the understanding of chemical processes in paper manufacturing (Shimizu, Posoknistakul, Yokoyama, & Matsumoto, 2013).
Oxygen Bleaching Process Study : Ohmura et al. (2012) investigated the oxidative cleavage of non-phenolic β-O-4 lignin model dimers by an extracellular aromatic peroxygenase, contributing to the understanding of the oxygen bleaching process in lignin (Ohmura, Yokoyama, & Matsumoto, 2012).
Photochemical Studies : This compound has also been used in photochemical studies, such as those by Weir et al. (1996), to understand the long-wave photochemistry of methoxylated compounds related to lignin (Weir, Arct, Ceccarelli, & Puumala, 1996).
Safety And Hazards
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWUCQVFAWBYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909458 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
CAS RN |
10535-17-8 | |
| Record name | Adlerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratrylglycerol-beta-guaiacyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



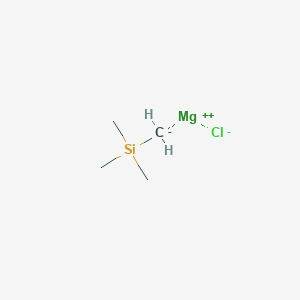
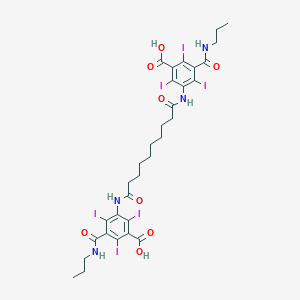

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
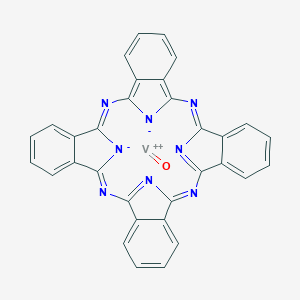
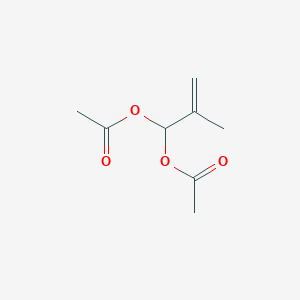

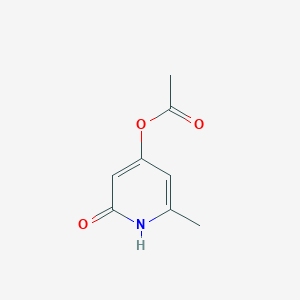

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
